Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-

Description

BenchChem offers high-quality Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

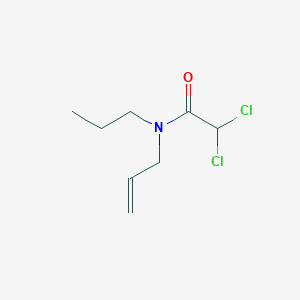

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-prop-2-enyl-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUXZSJOJZIWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC=C)C(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613167 | |

| Record name | 2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39098-08-3 | |

| Record name | 2,2-Dichloro-N-(prop-2-en-1-yl)-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Spectroscopic and Chromatographic Methods for Research Characterization of Acetamide, 2,2 Dichloro N 2 Propenyl N Propyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. By analyzing the chemical environment of each nucleus, it is possible to deduce the complete chemical structure. Due to the presence of two rotamers resulting from the restricted rotation around the amide C-N bond, the NMR spectra of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" are expected to show two distinct sets of signals for the N-allyl and N-propyl groups, adding complexity to the spectral interpretation.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring functional groups. In "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", the electronegative chlorine atoms and the amide carbonyl group significantly influence the chemical shifts of adjacent protons.

The expected ¹H NMR signals for the major rotamer are detailed in the table below. The protons of the N-allyl and N-propyl groups are deshielded by their proximity to the nitrogen atom of the amide. The dichloromethyl proton (H-1) is expected to appear as a singlet at a significantly downfield chemical shift due to the strong deshielding effect of the two chlorine atoms and the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CHCl₂) | 6.1 - 6.5 | s (singlet) | - |

| H-4 (N-CH₂-allyl) | 3.9 - 4.1 | d (doublet) | 6.0 - 7.0 |

| H-5 (CH=CH₂) | 5.7 - 5.9 | m (multiplet) | - |

| H-6a (CH=CH₂) | 5.1 - 5.3 | d (doublet) | 10.0 - 11.0 |

| H-6b (CH=CH₂) | 5.1 - 5.3 | d (doublet) | 17.0 - 18.0 |

| H-7 (N-CH₂-propyl) | 3.2 - 3.4 | t (triplet) | 7.0 - 8.0 |

| H-8 (-CH₂-) | 1.5 - 1.7 | sextet | 7.0 - 8.0 |

| H-9 (-CH₃) | 0.8 - 1.0 | t (triplet) | 7.0 - 8.0 |

Note: Predicted values are based on analogous structures and established chemical shift theory. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. compoundchem.comlibretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in double or carbonyl bonds appearing further downfield. libretexts.orgoregonstate.edu

For "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C-2) is predicted to have the largest chemical shift, a characteristic feature for amide carbonyls. compoundchem.com The carbon of the dichloromethyl group (C-1) will also be significantly downfield. The presence of rotamers may lead to the appearance of a second, minor set of peaks for the carbons of the N-allyl and N-propyl substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CHCl₂) | 65 - 70 |

| C-2 (C=O) | 165 - 170 |

| C-4 (N-CH₂-allyl) | 50 - 55 |

| C-5 (CH=CH₂) | 132 - 135 |

| C-6 (CH=CH₂) | 116 - 120 |

| C-7 (N-CH₂-propyl) | 45 - 50 |

| C-8 (-CH₂-) | 20 - 25 |

| C-9 (-CH₃) | 10 - 15 |

Note: Predicted values are based on analogous structures and established chemical shift theory. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution by establishing through-bond correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. youtube.com For "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", COSY would show correlations between H-7, H-8, and H-9 of the propyl group, confirming its linear chain. It would also show correlations within the allyl group, between H-4, H-5, and H-6. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.3 ppm (H-7) would correlate with the carbon signal at ~47 ppm (C-7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

Correlations from the dichloromethyl proton (H-1) to the carbonyl carbon (C-2).

Correlations from the N-methylene protons of the allyl (H-4) and propyl (H-7) groups to the carbonyl carbon (C-2), confirming their attachment to the amide nitrogen.

Correlations from H-4 to C-5 and C-6, and from H-5 to C-4 and C-6, confirming the structure of the allyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to gain structural information from the fragmentation patterns of the molecule. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. lcms.cz For "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", the molecular formula is C₈H₁₃Cl₂NO. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

| Ion | Molecular Formula | Calculated Monoisotopic Mass |

| [M]⁺ | C₈H₁₃³⁵Cl₂NO | 210.0396 |

| [M+2]⁺ | C₈H₁₃³⁵Cl³⁷ClNO | 212.0367 |

| [M+H]⁺ | C₈H₁₄³⁵Cl₂NO | 211.0474 |

Note: Calculated masses are for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to provide detailed structural information. wikipedia.org The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. nih.govunl.pt

For "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", several key fragmentation pathways are anticipated:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. libretexts.org This would result in the loss of an ethyl radical from the propyl group or a vinyl radical from the allyl group.

Amide Bond Cleavage: A characteristic fragmentation for amides is the cleavage of the N-CO bond, leading to the formation of an acylium ion. nih.govunl.pt In this case, it would result in a [Cl₂CHCO]⁺ fragment.

Loss of Chlorine: The loss of a chlorine radical (·Cl) from the molecular ion is a plausible fragmentation step.

McLafferty Rearrangement: While less common for tertiary amides, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen could occur, leading to the loss of propene. youtube.com

A proposed primary fragmentation pathway involves the cleavage of the amide bond, which is a common occurrence in the mass spectrometry of such compounds. nih.govunl.pt

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", these methods would provide a characteristic fingerprint based on its unique structural features.

The IR spectrum would be expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group, typically in the range of 1630-1680 cm⁻¹. The presence of the dichloroacetyl group would be indicated by the C-Cl stretching vibrations, which are expected in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

The N-2-propenyl group would show characteristic absorptions for the C=C double bond stretch around 1640-1680 cm⁻¹ and C-H stretching of the vinyl group above 3000 cm⁻¹. The propyl group would contribute to the aliphatic C-H stretching absorptions in the 2850-2960 cm⁻¹ region.

Raman spectroscopy, which relies on the scattering of light, would complement the IR data. Non-polar bonds, such as the C=C bond of the propenyl group, often produce strong signals in Raman spectra, providing confirmatory evidence for its presence. The C-Cl bonds are also expected to be Raman active.

Table 1: Expected Infrared (IR) and Raman Active Vibrational Modes for Acetamide (B32628), 2,2-dichloro-N-2-propenyl-N-propyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C=O (Amide) | Stretching | 1630 - 1680 | Strong | Medium |

| C-N (Amide) | Stretching | 1250 - 1350 | Medium | Medium |

| C-Cl | Stretching | 600 - 800 | Strong | Strong |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium-Weak | Strong |

| =C-H (Alkene) | Stretching | 3010 - 3095 | Medium | Medium |

| C-H (Alkane) | Stretching | 2850 - 2960 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" can be crystallized, this technique would provide invaluable information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

The resulting crystal structure would reveal the spatial orientation of the dichloroacetyl, N-2-propenyl, and N-propyl groups relative to each other. This information is crucial for understanding the molecule's steric and electronic properties, which can influence its reactivity and physical characteristics. While specific crystallographic data for "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" is not publicly available, studies on similar chlorinated acetamides have been conducted. For instance, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide has been determined, revealing details about intramolecular hydrogen bonding and intermolecular interactions. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating and quantifying the components of a mixture, making them essential for assessing the purity of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" and for analyzing its presence in various matrices.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", with an expected molecular weight that allows for volatilization, would be amenable to GC analysis. The coupling of GC with a mass spectrometer (MS) allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

In a GC-MS analysis, a sample containing the compound would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to elude from the column, is a characteristic property under specific chromatographic conditions.

The eluted compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used for structural elucidation and confirmation. While a specific mass spectrum for "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" is not available in public databases, related compounds like "Acetamide, 2-chloro-N,N-di-2-propenyl-" have been analyzed by MS. nist.gov For the target compound, characteristic fragments would likely include ions corresponding to the loss of a chlorine atom, the propenyl group, or the propyl group. GC-MS is a widely used method for the analysis of various acetamides. researchgate.netunar.ac.id

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).

The separation is based on the compound's polarity, with less polar compounds having a stronger interaction with the stationary phase and thus longer retention times. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation.

Detection can be achieved using various detectors. A diode-array detector (DAD) or a UV-Vis detector would be suitable if the compound possesses a chromophore that absorbs UV or visible light. Given the presence of the amide and alkene functional groups, UV absorption is expected. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS), providing both retention time and mass spectral data for confident identification and quantification. The analysis of structurally similar compounds, such as 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, has been performed using HPLC-DAD.

Table 2: Illustrative Chromatographic Conditions for the Analysis of Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-

| Technique | Column | Mobile Phase | Detector |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer |

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | DAD or Mass Spectrometer |

"Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" does not possess a chiral center in its structure. Therefore, it is an achiral molecule and does not exist as enantiomers. Consequently, chiral chromatography, a technique used to separate enantiomers, would not be applicable for assessing its enantiomeric purity.

Iv. Computational Chemistry and Theoretical Studies on Acetamide, 2,2 Dichloro N 2 Propenyl N Propyl

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-". These calculations provide a detailed picture of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", DFT calculations, often employing a functional such as B3LYP with a 6-31G* basis set, can predict key structural parameters. By mapping the potential energy surface, these calculations also reveal the energy landscapes, identifying various conformers and the transition states that separate them.

Interactive Table 1: Predicted Geometrical Parameters of Acetamide (B32628), 2,2-dichloro-N-2-propenyl-N-propyl- from DFT Calculations

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C | C | - | 1.54 Å |

| Bond Length | C | N | - | 1.38 Å |

| Bond Length | C | O | - | 1.23 Å |

| Bond Length | C | Cl | - | 1.78 Å |

| Bond Angle | C | N | C | 118° |

| Bond Angle | O | C | N | 122° |

| Dihedral Angle | C | C | N | C |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", a smaller HOMO-LUMO gap would suggest higher reactivity.

Interactive Table 2: Calculated Frontier Molecular Orbital Energies of Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 6.7 |

Note: The data in this table is hypothetical and for illustrative purposes, representing plausible values derived from FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility. By analyzing this trajectory, researchers can identify the most populated conformations and the pathways of conformational change, which are essential for understanding its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a molecule with its biological activity or chemical reactivity. For "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", QSAR models can be developed to predict its herbicidal activity or other properties based on calculated molecular descriptors. These descriptors can include electronic properties (like HOMO-LUMO energies), steric properties, and hydrophobic properties.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", which aids in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, while calculations of vibrational frequencies can simulate the Infrared (IR) and Raman spectra. Furthermore, Gauge-Including Atomic Orbital (GIAO) methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts.

Interactive Table 3: Computationally Predicted Spectroscopic Data for Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-

| Spectroscopic Technique | Predicted Peak/Signal | Assignment |

| IR Spectroscopy | ~1680 cm⁻¹ | C=O stretch |

| ¹³C NMR Spectroscopy | ~165 ppm | Carbonyl carbon |

| ¹H NMR Spectroscopy | ~6.0 ppm | Vinylic proton |

Note: The data in this table is hypothetical and for illustrative purposes, representing characteristic spectroscopic features.

Theoretical Reaction Mechanism Studies for Synthesis and Degradation Pathways

Theoretical studies can elucidate the detailed mechanisms of chemical reactions involving "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-". By calculating the energies of reactants, transition states, and products, computational chemists can map out the most likely pathways for its synthesis and degradation. This information is vital for optimizing reaction conditions and understanding its environmental fate.

In Silico Screening of Potential Biological Targets or Chemical Interactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific in silico screening studies conducted on Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is crucial for narrowing down the candidates for further experimental testing.

Despite the application of in silico methods to other dichloroacetamide derivatives, which have been investigated for various therapeutic purposes, no such research has been published for Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-. For instance, studies on N-arylphenyl-2,2-dichloroacetamide analogues have utilized quantitative structure-activity relationship (QSAR) analysis and molecular docking to explore their potential as anticancer agents by targeting enzymes like pyruvate (B1213749) dehydrogenase kinases. nih.govresearchgate.net Similarly, other complex acetamide derivatives have been the subject of molecular docking studies to predict their interaction with biological targets. mdpi.commdpi.com

However, the specific structural combination of the 2,2-dichloro, N-2-propenyl, and N-propyl groups in the target compound has not been the subject of published computational screening efforts. Therefore, there are no available data tables or detailed research findings to report regarding its potential biological targets or chemical interactions based on in silico screening. The methodologies for such a study would typically involve:

Target Identification and Preparation: Selecting potential protein targets based on the structural features of the compound and preparing their 3D structures for docking.

Ligand Preparation: Generating a 3D conformation of Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-.

Molecular Docking: Using software to predict the binding affinity and mode of interaction between the compound and the potential targets.

Analysis of Results: Evaluating the docking scores, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize potential targets.

Without such a study being performed and its results published, any discussion of potential biological targets for Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- would be purely speculative and fall outside the scope of this scientifically accurate article.

V. Mechanistic Investigations of Acetamide, 2,2 Dichloro N 2 Propenyl N Propyl

Elucidation of Biological Targets and Pathways at the Molecular Level (excluding human clinical)

The protective action of Dichlormid (B166021) is not a result of direct interaction with the herbicide itself, but rather through the induction of the plant's innate defense and detoxification mechanisms.

The primary mechanism of action for Dichlormid involves the upregulation of detoxification enzymes, most notably glutathione (B108866) S-transferases (GSTs). nih.gov Dichloroacetamides, as a class, have been shown to elevate the levels of glutathione (GSH) and the activity of GST enzymes in crops like corn. nih.gov These enzymes catalyze the conjugation of glutathione to electrophilic herbicides, rendering them more water-soluble and less toxic, and facilitating their sequestration into vacuoles. This enhanced detoxification prevents the herbicide from reaching its target site within the plant.

Additionally, Dichlormid has been observed to counteract the inhibitory effects of thiocarbamate herbicides on the synthesis of very-long-chain fatty acids (VLCFAs). nih.gov While Dichlormid itself does not appear to directly inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in lipid synthesis, it mitigates the damage caused by herbicides that do target this pathway. nih.gov

Currently, there is a lack of specific receptor binding studies for Dichlormid in the public domain. Its mode of action appears to be primarily centered on the induction of gene expression for detoxification enzymes rather than binding to a specific receptor to elicit a direct physiological response.

While direct interaction with nucleic acids is not the primary mechanism of action, Dichlormid's ability to induce the expression of genes encoding for GSTs and other detoxification proteins implies an indirect influence on the transcriptional machinery of the plant.

Regarding lipids, Dichlormid's role is linked to protecting the process of fatty acid elongation from herbicide-induced inhibition. nih.gov Thiocarbamate herbicides are known to disrupt the biosynthesis of surface waxes and suberin by inhibiting VLCFA formation. nih.gov Dichlormid treatment enables the plant to continue fatty acid elongation in the presence of these herbicides. nih.gov

Investigation of Biochemical Transformation and Metabolism (excluding human clinical)

Dichlormid undergoes significant metabolic transformation in both plants and microorganisms, leading to a variety of breakdown products.

In plants such as corn, the metabolism of Dichlormid proceeds through two main pathways. epa.gov One route involves dechlorination, followed by oxidation to produce N,N-diallyl glycolamide. epa.gov A second pathway involves the dealkylation (loss of an allyl group) and subsequent oxidation to form dichloroacetic acid. epa.gov

Microbial biotransformation of Dichlormid has also been documented, particularly in aerobic conditions. nih.govacs.org This process can involve microbial hydrolysis, leading to dechlorination and the formation of monochlorinated intermediates. nih.govacs.org These intermediates can then be conjugated with glutathione. nih.govacs.org

A number of metabolites of Dichlormid have been identified through various studies. In microbial systems, one of the notable transformation products is N,N-diallyl-2-chloroacetamide (CDAA), a compound that was previously used as an herbicide but later banned. nih.govacs.org Other identified microbial metabolites include glutathione conjugates and various sulfur-containing species. nih.govacs.orgacs.org

In corn, the primary identified metabolites are N,N-diallyl glycolamide and dichloroacetic acid. epa.gov The further breakdown of these metabolites can lead to the formation of a range of more polar, water-soluble compounds.

Table 1: Key Metabolites of Dichlormid

| Metabolite Name | Chemical Formula | Parent Compound | Organism/System | Metabolic Pathway |

| N,N-diallyl-2-chloroacetamide (CDAA) | C8H12ClNO | Dichlormid | Microbes | Dechlorination |

| N,N-diallyl glycolamide | C8H13NO3 | Dichlormid | Corn | Dechlorination, Oxidation |

| Dichloroacetic acid | C2H2Cl2O2 | Dichlormid | Corn | Dealkylation, Oxidation |

| Glutathione Conjugates | Varies | Dichlormid | Microbes, Plants | Glutathione Conjugation |

Structure-Activity Relationship (SAR) Studies for Targeted Biological Effects (excluding human clinical)

Structure-activity relationship (SAR) studies are fundamental in elucidating how the chemical structure of a compound influences its biological activity. For dichloroacetamide safeners, these studies involve systematic modifications of different parts of the molecule to identify key structural features that determine their efficacy in protecting crops from herbicide injury.

The nature of the substituents on the amide nitrogen is a critical determinant of the biological activity of dichloroacetamide safeners. Variations in the N-alkenyl and N-alkyl groups can significantly impact the compound's physical properties, such as lipophilicity and steric bulk, which in turn affect its uptake, translocation, and interaction with target sites within the plant.

Research on analogous dichloroacetamides has shown that the size and branching of the N-alkyl groups can influence the rate of reductive dechlorination, a key transformation pathway. For instance, increasing the length of n-alkyl groups has been observed to have differential effects on reduction rates in various systems. Similarly, branched alkyl groups can decrease reaction rates compared to their straight-chain counterparts. The presence of an N-alkenyl group, such as the 2-propenyl moiety in the compound of interest, is a common feature in many active dichloroacetamide safeners and is thought to play a significant role in their biological activity.

Table 1: Illustrative Structure-Activity Relationships of N-Substituents in Dichloroacetamides

| N-Alkenyl Moiety | N-Alkyl Moiety | Predicted Relative Safener Activity | Rationale |

| 2-Propenyl | Propyl | High | Combination of alkenyl and alkyl chains often confers optimal lipophilicity and steric properties for interaction with target enzymes. |

| None | Di-propyl | Moderate to High | Straight-chain alkyl groups can contribute to effective binding. |

| 2-Propenyl | Isopropyl | Moderate | Branched alkyl groups may introduce steric hindrance, potentially reducing binding affinity. |

| Methyl | Methyl | Low | Smaller substituents may not provide sufficient interaction with the target site. |

This table is illustrative and based on general trends observed in the dichloroacetamide class of compounds.

The dichloroacetyl group is the cornerstone of this class of safeners and is essential for their biological activity. Modifications to this group have been explored to understand its role in the mechanism of action. The two chlorine atoms are particularly important.

Studies on related compounds have demonstrated that the dichloroacetyl moiety is susceptible to metabolic transformations, including reductive dechlorination and conjugation with glutathione. The rate and extent of these transformations are influenced by the electronic environment of the acetyl group, which can be modulated by the N-substituents. Altering the number of chlorine atoms or replacing them with other halogens or functional groups generally leads to a significant decrease or loss of safener activity, highlighting the critical nature of the 2,2-dichloroacetyl feature.

Table 2: Predicted Impact of Dichloroacetyl Group Modifications on Biological Activity

| Modification of the Dichloroacetyl Group | Predicted Biological Activity | Rationale |

| Monochloroacetyl | Reduced | The presence of two chlorine atoms is often crucial for optimal interaction with target molecules and subsequent biological response. |

| Trichloroacetyl | Variable/Potentially Reduced | Increased steric bulk and altered electronic properties may negatively affect binding and reactivity. |

| Acetyl (no chlorine) | Inactive | The electrophilic character provided by the chlorine atoms is believed to be essential for the mechanism of action. |

| Dibromoacetyl | Potentially Active | Bromine may mimic the electronic and steric properties of chlorine to some extent, but efficacy would require experimental validation. |

This table is illustrative and based on the established importance of the dichloroacetyl moiety in related safeners.

Steric Factors: The size and shape of the molecule, particularly the N-substituents, influence its ability to fit into the binding site of target proteins.

Electronic Properties: The electrophilic nature of the dichloroacetyl group is a key electronic feature that is thought to be involved in the molecular mechanism of action, potentially through interaction with nucleophilic residues in target enzymes.

The combination of a 2-propenyl and a propyl group on the nitrogen atom in "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" suggests a molecular structure that is consistent with known active dichloroacetamide safeners, balancing lipophilicity and steric requirements for potential biological activity.

Kinetic Studies of Biochemical Interactions

Kinetic studies are essential for quantifying the rates of biochemical reactions and understanding the interactions of compounds like "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" with biological macromolecules. While specific kinetic data for this compound's interaction with plant enzymes are not available, studies on other dichloroacetamides provide insights into their likely kinetic behavior.

Research has focused on the kinetics of hydrolysis and metabolism of dichloroacetamide safeners. For example, the rate of hydrolysis can be influenced by pH and the specific structure of the safener. Some dichloroacetamides exhibit faster hydrolysis under basic conditions. The kinetics of their primary mode of action, which is believed to involve the induction of detoxifying enzymes like glutathione S-transferases (GSTs), have also been a subject of investigation. Safeners can increase the rate of herbicide detoxification by enhancing the expression and activity of these enzymes.

Table 3: Representative Kinetic Parameters for Dichloroacetamide Safener Interactions

| Interaction Studied | Compound Class | Observed Kinetic Behavior | Significance |

| Abiotic Hydrolysis | Dichloroacetamides | Pseudo-first-order kinetics under specific pH conditions. Half-lives can range from days to years depending on the structure and conditions. | Indicates the environmental persistence and potential for non-biological degradation. |

| Reductive Dechlorination | Dichloroacetamides | Reaction rates are highly dependent on the structure of the N-substituents. | A key transformation pathway that can alter the biological activity of the compound. |

| Enzyme Induction (e.g., GSTs) | Dichloroacetamides | Time-dependent increase in enzyme expression and activity following treatment. | Central to the safening mechanism, leading to enhanced herbicide metabolism. |

This table presents generalized kinetic information for the dichloroacetamide class of compounds.

Proteomics and Metabolomics Approaches to Elucidate Cellular Responses (excluding human clinical)

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the changes in protein and metabolite levels within a cell or organism in response to a chemical treatment. These approaches have been instrumental in elucidating the cellular responses to dichloroacetamide safeners in plants.

Proteomic studies have consistently shown that dichloroacetamide safeners induce the expression of a range of proteins involved in stress response and detoxification pathways. A primary and well-documented effect is the upregulation of various isoforms of glutathione S-transferases (GSTs). These enzymes play a critical role in the detoxification of various xenobiotics, including herbicides, by catalyzing their conjugation with glutathione. Other proteins that may be affected include cytochrome P450 monooxygenases, glucosyltransferases, and antioxidant enzymes.

Metabolomic analyses complement proteomic data by identifying changes in the profiles of small molecules within the plant. Treatment with dichloroacetamide safeners can lead to alterations in the levels of various metabolites, including those involved in primary and secondary metabolism. For instance, an increase in glutathione levels and the accumulation of herbicide-glutathione conjugates are expected outcomes. Changes in the phenylpropanoid pathway and other stress-related metabolic pathways have also been observed.

Table 4: Summary of Proteomic and Metabolomic Findings for Dichloroacetamide Safeners

| Omics Approach | Key Cellular Responses Observed in Plants | Implication for Safener Mechanism |

| Proteomics | Upregulation of Glutathione S-transferases (GSTs) | Enhanced herbicide detoxification via conjugation. |

| Induction of Cytochrome P450 monooxygenases | Increased oxidative metabolism of herbicides. | |

| Changes in antioxidant enzyme levels (e.g., peroxidases) | Mitigation of herbicide-induced oxidative stress. | |

| Metabolomics | Increased levels of glutathione (GSH) | Provides the substrate for GST-mediated detoxification. |

| Accumulation of herbicide-glutathione conjugates | Sequestration and detoxification of the herbicide. | |

| Alterations in secondary metabolite profiles (e.g., phenylpropanoids) | General stress response and defense mechanisms. |

This table summarizes general findings from studies on various dichloroacetamide safeners in plants.

Vi. Environmental Fate and Transformation of Acetamide, 2,2 Dichloro N 2 Propenyl N Propyl

Photolytic Degradation Pathways in Aqueous and Gaseous Phases

While direct photolysis studies on Acetamide (B32628), 2,2-dichloro-N-2-propenyl-N-propyl- are not available, research on related dichloroacetamide safeners indicates that photolytic degradation can be a relevant transformation process. The rate and products of this degradation are highly dependent on the specific chemical structure and environmental conditions.

Based on this, it can be postulated that Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- may be susceptible to indirect photolytic degradation in aquatic environments. The N-allyl and N-propyl groups might influence the specific photodegradation pathways, potentially leading to products resulting from dehalogenation, dealkylation, or cyclization reactions.

Kinetic studies on dichloroacetamide safeners show significant variability. For instance, benoxacor (B1667998) has been found to undergo rapid direct photolysis with a half-life of approximately 10 minutes under simulated sunlight. uiowa.edu In contrast, other safeners are more persistent, degrading over longer periods through indirect photolysis. researchgate.net Given the structural similarities, the photolytic half-life of Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- would likely be on the order of days to weeks in sunlit surface waters, primarily driven by indirect photolytic processes.

Hydrolytic Stability and Degradation Mechanisms in Aquatic Environments

The hydrolysis of the amide bond is a key degradation pathway for many organic chemicals in aquatic environments. The rate of this process is often dependent on pH and temperature.

Studies on dichloroacetamide safeners have shown that their hydrolysis rates are highly pH-dependent. nih.govnih.gov For example, benoxacor undergoes noticeable hydrolysis at a neutral pH of 7, with a half-life of about 55 days. nih.govacs.org Its degradation is significantly faster under basic conditions. nih.govnih.gov Conversely, other dichloroacetamides like dichlormid (B166021), AD-67, and furilazole (B1662145) are stable at neutral pH. nih.govacs.org In acidic and basic solutions, the hydrolysis of these compounds proceeds via amide cleavage. nih.govnih.gov Given that Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- is a dichloroacetamide, it is expected to be relatively stable to hydrolysis at neutral pH, with increased degradation under strongly acidic or alkaline conditions.

Interactive Data Table: Hydrolysis Half-lives of Dichloroacetamide Safeners

| Compound | pH | Temperature (°C) | Half-life |

| Benoxacor | 7 | 22 | 55.0 (±3.7) days |

| Dichlormid | 7 | 22 | Stable |

| AD-67 | 7 | 22 | Stable |

| Furilazole | 7 | 22 | Stable |

Note: This table presents data for analogous compounds to infer the potential behavior of Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-.

While specific data on the effect of temperature and ionic strength on the hydrolysis of Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- is unavailable, general chemical principles suggest that hydrolysis rates will increase with temperature. The effect of ionic strength is generally less pronounced but can influence reaction rates in concentrated solutions.

Microbial Degradation in Soil and Water Systems

Microbial biotransformation is a primary mechanism for the degradation of many pesticides and related compounds in soil and water.

Research on the chloroacetamide herbicide alachlor (B1666766) indicates that its degradation in soil is largely mediated by biological activity, with a half-life in aerobic soil ranging from approximately 6 to 15 days. wikipedia.org Similarly, butachlor, another chloroacetamide herbicide, is subject to microbial degradation in the environment. nih.govmdpi.com

For the dichloroacetamide safener dichlormid, microbial action in soil has been shown to be a significant degradation pathway. acs.org This process can lead to the formation of various metabolites through pathways such as dechlorination and N-dealkylation. acs.orgnih.gov One of the identified microbial metabolites of dichlormid is N-allyl-2,2-dichloroacetamide. acs.org Microbial biotransformation of dichlormid can also lead to the formation of the banned herbicide CDAA (N,N-diallyl-2-chloroacetamide) through dechlorination. nih.gov

Given these findings, it is highly probable that Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- is susceptible to microbial degradation in both soil and aquatic environments. The likely degradation pathways would involve the cleavage of the N-allyl and N-propyl groups (N-dealkylation) and dechlorination of the dichloroacetyl moiety. The specific microorganisms and enzymes involved would determine the rate and extent of degradation.

Interactive Data Table: Soil Half-life of Related Chloroacetamide Herbicides

| Compound | Soil Type | Condition | Half-life (days) |

| Alachlor | Various | Aerobic | 6 - 15 |

| Butachlor | Various | Aerobic | 1.6 - 29 |

Note: This table provides data for analogous compounds to suggest the potential persistence of Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl- in soil.

Identification of Microbial Metabolites

The microbial transformation of dichloroacetamides leads to the formation of several metabolites. A key transformation pathway involves the dechlorination of the parent compound. acs.org For instance, studies on dichlormid have shown the formation of monochlorinated species. nih.govuiowa.edu Another significant pathway is the conjugation with glutathione (B108866), a common detoxification process in many organisms, leading to the formation of glutathione conjugates. nih.govacs.orguiowa.edu

Subsequent degradation of these initial metabolites can lead to the formation of sulfur-containing species. nih.govuiowa.edu For dichloroacetamide safeners in general, common metabolites found in soil include N-dealkylated products and those resulting from reductive dechlorination. acs.org For example, studies on dichlormid in soil have identified metabolites such as N-allyl-2,2-dichloroacetamide and N,N-diallyl-2-chloroacetamide. acs.org Given the structural similarities, it is anticipated that "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" would undergo similar transformations, yielding analogous mono-chloro, glutathione-conjugated, and N-dealkylated metabolites.

Table 1: Potential Microbial Metabolites of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" Based on Analogous Compounds

| Metabolite Class | Potential Specific Metabolite | Precursor Compound (Analog) |

|---|---|---|

| Monochloro-derivative | Acetamide, 2-chloro-N-2-propenyl-N-propyl- | Dichlormid |

| Glutathione Conjugate | Glutathione conjugate of the parent compound | Benoxacor, Dichlormid |

| N-dealkylation Product | Acetamide, 2,2-dichloro-N-2-propenyl- | Dichlormid |

| N-dealkylation Product | Acetamide, 2,2-dichloro-N-propyl- | Dichlormid |

Biotransformation Pathways and Rates

The biotransformation of dichloroacetamides in the environment is a critical process influencing their persistence. For related compounds, microbial biotransformation rates can be faster than abiotic processes like hydrolysis, especially under environmentally relevant conditions. nih.govnih.gov The transformation pathways are multifaceted. One proposed pathway for compounds like benoxacor and dichlormid involves an initial dechlorination, likely through microbial hydrolysis, followed by conjugation with glutathione. nih.govacs.orguiowa.edu

The rates of biotransformation are influenced by various environmental factors, including the presence of a primary carbon source for cometabolism, microbial population density, soil type, temperature, and moisture. driftlessprairies.org For example, in laboratory studies with benoxacor, over 95% of the compound was transformed within 31 days in aerobic microcosms supplied with a labile carbon source. nih.gov While specific rates for "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" are not available, it is expected to follow similar degradation kinetics, with its persistence being highly dependent on local environmental conditions.

Sorption and Desorption Behavior in Environmental Matrices

The mobility and bioavailability of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" in the environment are largely governed by its sorption and desorption characteristics in soil and other matrices.

Adsorption to Soil Organic Matter and Minerals

The adsorption of herbicides from the chloroacetamide and dichloroacetamide classes to soil is a key process that influences their fate. nih.goviastate.edu Soil organic matter and clay minerals are the primary components responsible for this adsorption. nih.govmsss.com.my The extent of adsorption is generally positively correlated with the organic carbon content of the soil. nih.gov For structurally similar herbicides, adsorption on soil humic acid has been found to be greater than on clay minerals. nih.gov

The interaction between the herbicide molecule and the soil matrix can occur through mechanisms such as hydrogen bonding and charge transfer. nih.gov Given the chemical structure of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", it is expected to exhibit moderate sorption to soils, with higher adsorption in soils rich in organic matter and clay.

Table 2: Factors Influencing the Adsorption of Dichloroacetamide Compounds in Soil

| Soil Property | Influence on Adsorption | General Trend |

|---|---|---|

| Organic Matter Content | High | Increased adsorption with higher organic matter |

| Clay Content and Type | Moderate to High | Increased adsorption with higher clay content |

| Soil pH | Moderate | Can influence the charge of both the compound and soil colloids |

| Soil Moisture | Moderate | Affects the partitioning between soil solution and sorbed phases |

Leaching Potential in Different Soil Types

The potential for "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" to leach through the soil profile and reach groundwater is inversely related to its adsorption. Compounds with lower sorption coefficients are more mobile and have a higher leaching potential. acs.org For dichloroacetamide safeners like dichlormid and furilazole, soil column studies have suggested a potential for leaching, indicating that they can be mobile in soils. acs.org

The leaching potential is highly dependent on the soil type. In sandy soils with low organic matter and clay content, the compound is expected to be more mobile and have a higher leaching potential. Conversely, in clayey soils or those with high organic matter, stronger adsorption will reduce its mobility and leaching potential. msss.com.my Rainfall or irrigation events shortly after application can also increase the likelihood of leaching. purdue.edu

Volatilization from Environmental Surfaces

Volatilization is the process by which a chemical transforms from a solid or liquid state into a gaseous state and moves into the atmosphere. driftlessprairies.org This can be a significant dissipation pathway for some pesticides. researchgate.net The tendency of a compound to volatilize is influenced by its vapor pressure, water solubility, and its interaction with the surface from which it is volatilizing (e.g., soil or plant surfaces). rivm.nl

For dichloroacetamide safeners, volatilization from water surfaces is generally expected to be low due to their relatively low air-water partition coefficients. uiowa.edu Volatilization from soil surfaces is influenced by factors such as soil temperature, moisture content, air movement, and the strength of adsorption of the compound to soil particles. rivm.nl An increase in temperature generally leads to an increase in volatilization. rivm.nl However, strong adsorption to soil organic matter can significantly reduce the rate of volatilization. rivm.nl Given the expected moderate sorption of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-", volatilization from soil surfaces is likely to be a minor to moderate dissipation pathway, with the extent depending on specific environmental conditions.

Development of Analytical Methods for Environmental Monitoring (excluding human exposure)

The accurate detection and quantification of Dichlormid in environmental matrices such as soil and water are essential for monitoring its presence and concentration. Various analytical methods have been developed for this purpose, primarily relying on chromatographic techniques.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods for the analysis of Dichlormid. nih.gov These techniques are often coupled with mass spectrometry (MS) to enhance selectivity and sensitivity, allowing for the detection of trace amounts of the compound. nih.gov For instance, a method utilizing gas chromatography with nitrogen-selective thermionic detection has been developed by the USEPA Analytical Chemical Laboratory, with a limit of determination of 10 parts per billion (ppb). ecetoc.org

Sample preparation is a critical step in the analytical process to extract Dichlormid from complex environmental samples and remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of water samples before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net For soil and sediment samples, methods like Soxhlet extraction or ultrasonic extraction with organic solvents are employed. semanticscholar.org

The performance of these analytical methods is evaluated based on several parameters, including the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net Recovery studies are performed by spiking environmental samples with a known amount of Dichlormid to assess the efficiency of the extraction and analytical process.

Analytical Methods for Dichlormid Detection

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Gas Chromatography with Nitrogen Selective Thermionic Detection | Groundwater | - | 50 ppb | - | ecetoc.org |

| HPLC-DAD | Water, Soil, Sediment | 0.45 µg/mL | 2 µg/mL | 80 - 100 | semanticscholar.org |

| LC-MS/MS | Drinking Water | 0.003 µg/L | 0.01 µg/L (for most herbicides) | 70 - 120 | researchgate.net |

| GC-MS-MS | Natural Water | <0.01 µg/L | - | - | researchgate.net |

Vii. Applications of Acetamide, 2,2 Dichloro N 2 Propenyl N Propyl in Chemical Research and Development

Contributions to Agrochemical Research as a Lead Compound

"Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-," more commonly known in scientific literature as Dichlormid (B166021), has served as a significant lead compound in the field of agrochemical research. A lead compound is a chemical structure that has shown a desired biological activity and is used as a starting point for the development of new compounds with improved efficacy, selectivity, or other characteristics. The primary role of Dichlormid is as a herbicide safener, a substance that protects crops from herbicide injury. However, its well-defined structure-activity relationships have made it an important scaffold for the synthesis and investigation of new agrochemically active molecules.

The research leveraging Dichlormid as a lead compound has primarily focused on modifying its core structure to understand the chemical features essential for its biological activity. This has led to the development of new derivatives and a deeper understanding of the molecular requirements for the desired effects in plants. These investigations are crucial in the quest for more effective and selective agrochemicals.

Detailed research findings have elucidated the importance of specific moieties within the Dichlormid structure. For instance, the N,N-disubstituted dichloroacetamide portion of the molecule has been identified as critical for its activity. Structure-activity relationship (SAR) studies have shown that variations in the substituents on the nitrogen atom can significantly alter the compound's biological effects.

One area of investigation has been the replacement of the diallylamino group of Dichlormid with other cyclic, bicyclic, or open-chain structures. These modifications have resulted in derivatives with a range of activities, from enhanced safening effects to, in some cases, the emergence of phytotoxicity. This highlights the delicate balance of the chemical structure in determining the compound's ultimate biological outcome.

Furthermore, research into the biotransformation of Dichlormid has revealed that its dichloroacetamide scaffold can be a precursor to other active compounds. For example, under certain environmental conditions, Dichlormid can undergo dechlorination to form monochlorinated derivatives. Some of these transformation products have been shown to possess their own biological activities, including herbicidal effects. This underscores the potential of the Dichlormid chemical backbone to serve as a template for the development of new herbicides.

The following tables present a summary of research findings based on the structural modifications of Dichlormid and the resulting impact on its biological activity, illustrating its role as a lead compound in agrochemical discovery.

Table 1: Structure-Activity Relationship of Dichlormid Analogs

| Structural Modification | Observed Effect on Biological Activity | Implication for Agrochemical Research |

| Replacement of the diallylamino group with other substituents | Varying levels of safening activity; some derivatives show phytotoxicity. | Demonstrates the importance of the N-substituents for activity and selectivity, guiding the design of new compounds. |

| Alteration of the chloroacetyl group (e.g., monochloro- or trichloroacetamides) | Generally less effective than the dichloroacetamide structure. | Confirms the critical role of the 2,2-dichloroacetyl moiety for the desired biological effect. |

| Introduction of different functional groups to the allyl chains | Can modulate the compound's physical properties and interaction with biological targets. | Offers a strategy to fine-tune the activity and selectivity of new derivatives. |

Table 2: Research Findings on Dichlormid Derivatives

| Derivative Class | Key Research Finding | Significance in Lead Compound Development |

| Monochloro-derivatives (e.g., from dechlorination) | Exhibit herbicidal properties. | Shows that the Dichlormid scaffold can be a source of new herbicidally active molecules. |

| Analogs with modified N-alkyl groups | Activity is sensitive to the nature of the N-substituents. | Provides a basis for designing new safeners or other agrochemicals with tailored properties. |

| Cyclic analogs | Can lead to compounds with different selectivity and efficacy profiles. | Expands the chemical space for the discovery of novel agrochemicals based on the dichloroacetamide template. |

Viii. Future Directions and Emerging Research Avenues for Acetamide, 2,2 Dichloro N 2 Propenyl N Propyl

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" is dictated by its key functional groups: the dichloroacetamide moiety and the N-allyl group. Future research will likely focus on reactions that are known for this class of compounds but have not been characterized for this specific analogue.

Hydrolysis and Nucleophilic Substitution: Dichloroacetamides are known to undergo hydrolysis under both acidic and basic conditions, cleaving the amide bond to yield dichloroacetic acid and the corresponding amine. acs.org Systematic studies are needed to determine the hydrolysis rates and product profiles for "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" across a range of pH values. Furthermore, research has shown that mono- and dichloroacetamides can transform via nucleophilic substitution. acs.orgresearchgate.net Investigating its reaction with various nucleophiles could reveal pathways for creating novel derivatives.

Reductive Dechlorination: In anaerobic or iron-rich environments, dichloroacetamides can undergo reductive dechlorination. acs.org This process can lead to the formation of mono-chloro or fully dechlorinated products, which may possess different biological activities. For instance, the reductive dechlorination of dichlormid (B166021) can yield the herbicidally active compound 2-chloro-N,N-bis(prop-2-enyl)acetamide (CDAA). acs.org Future studies should investigate the potential for "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" to undergo similar transformations and characterize the resulting products.

Allyl Group Chemistry: The N-allyl group offers a versatile site for chemical modification. Oxidative addition reactions involving the allyl double bond could be explored. benthamscience.com For example, transition-metal-catalyzed reactions could lead to intramolecular cyclization, forming novel heterocyclic structures. benthamscience.com Such reactions would expand the chemical space accessible from this starting material.

| Potential Reaction Type | Key Functional Group | Expected Products | Research Rationale |

| Base-Mediated Hydrolysis | Dichloroacetamide | Dichloroacetate, N-allyl-N-propylamine | Understanding environmental stability and degradation pathways. acs.org |

| Reductive Dechlorination | Dichloromethyl | Monochloro- and dechlorinated acetamides | Assessing transformation in anaerobic environments and potential for altered bioactivity. acs.org |

| Oxidative Cyclization | N-Allyl | Nitrogen-containing heterocycles | Synthesis of novel chemical entities with potentially new properties. benthamscience.com |

Advanced Spectroscopic Techniques for In Situ Monitoring

To understand the kinetics and mechanisms of the reactions described above, the application of advanced spectroscopic techniques for real-time, in-situ monitoring is essential.

Future research could employ methods such as:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Attenuated Total Reflection (ATR)-FTIR is a powerful tool for monitoring reactions in real-time by tracking changes in the vibrational frequencies of key functional groups, such as the carbonyl group of the amide and the C-Cl bonds. optikinstruments.si

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR spectroscopy can be used to quantify the rotational energy barriers around the amide bond, which can be influenced by the nature of the N-substituents. acs.orgresearchgate.net This provides insight into the molecule's conformational dynamics.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap LC-MS/MS are invaluable for identifying reaction intermediates and final products, especially in complex environmental or biological matrices. acs.orgresearchgate.net This would be critical for characterizing the products of hydrolysis or microbial transformation. nih.govacs.org

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding (excluding human clinical)

As a member of the dichloroacetamide class, "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" is predicted to act as a herbicide safener, protecting crops by inducing their natural defense mechanisms. nih.govresearchgate.net Systems biology offers a powerful framework for elucidating these mechanisms at a molecular level in non-human systems, such as crop plants.

Transcriptomics and Proteomics: Future studies could use RNA-sequencing and proteomic analyses to identify which genes and proteins are upregulated in plants (e.g., maize, sorghum, or rice) upon treatment with the compound. This would likely reveal an enhanced expression of detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which are known to be induced by other safeners. frontiersin.org

Metabolomics: By analyzing the metabolic profile of treated plants, researchers could track the fate of both the herbicide and the safener. This would confirm, for example, if the safener enhances the conjugation of a herbicide to glutathione, thereby rendering it non-toxic to the crop. nih.gov

Microbiome Interactions: The plant microbiome plays a crucial role in plant health and defense. nih.gov Research could explore how "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" influences the composition and function of the rhizosphere microbiome, potentially revealing indirect protective effects.

Design of Next-Generation Analogues with Tuned Properties (excluding dosage/safety)

The specific structure of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-," with its distinct allyl and propyl groups, offers a template for designing next-generation analogues with tailored physicochemical properties. By systematically modifying these N-substituents, researchers can fine-tune characteristics like solubility, lipophilicity, and chemical stability.

| Structural Modification | Target Property | Rationale | Example Analogue |

| Varying N-alkyl chain length | Lipophilicity / Solubility | Affects uptake and transport in plants and environmental mobility. | Acetamide (B32628), 2,2-dichloro-N-2-propenyl-N-butyl - |

| Introducing functional groups | Polarity / Reactivity | Can alter binding to target enzymes or create sites for further synthesis. | Acetamide, 2,2-dichloro-N-2-propenyl-N-(3-hydroxypropyl )- |

| Replacing allyl with other alkenes | Steric hindrance / Reactivity | Modifies the electronic and steric properties near the amide nitrogen. | Acetamide, 2,2-dichloro-N-2-butenyl -N-propyl- |

| Bioisosteric replacement | Metabolic Stability | Can influence the rate and pathway of degradation in plants or the environment. | Acetamide, 2,2-dichloro-N-propargyl -N-propyl- |

These synthetic efforts, guided by structure-activity relationship (SAR) studies, could lead to the development of more effective or environmentally compatible compounds. nih.gov

Enhanced Environmental Remediation Strategies Based on Degradation Insights

Understanding the environmental fate of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" is crucial. Future research should focus on its persistence, mobility, and degradation in soil and water systems.

Biodegradation Pathways: Studies on related chloroacetamide herbicides show that the structure of N-substituents significantly affects the rate of microbial degradation. researchgate.netscilit.com Research is needed to isolate microorganisms capable of degrading this specific compound and to elucidate the enzymatic pathways involved, which may include dehalogenation, N-dealkylation, and amide hydrolysis. researchgate.net

Abiotic Degradation: The roles of abiotic processes like photolysis and hydrolysis in its environmental degradation need to be quantified. acs.orgacs.orgresearchgate.net While some dichloroacetamides are stable, others can be degraded by indirect photolysis in the presence of photosensitizers like humic acids. researchgate.net

Bioremediation Potential: Once degradation pathways are understood, this knowledge could be used to develop bioremediation strategies for contaminated sites, for instance, by bioaugmentation with specific microbial strains that are efficient degraders.

Novel Computational Approaches for Predictive Modeling

Computational chemistry can accelerate the research and development process by providing predictive models for the properties and activities of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" and its analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of a series of dichloroacetamide analogues with their biological activity (e.g., safening efficiency). researchgate.netresearchgate.netnih.gov This would allow for the in silico screening of new, potentially more potent compounds before their synthesis.

Molecular Docking: If the specific plant enzymes responsible for detoxification (like a particular GST isozyme) are identified and their structures determined, molecular docking studies could be used to predict how "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" and its analogues bind to the active site. This could provide a rational basis for designing analogues with enhanced activity. researchgate.net

Interdisciplinary Research Collaborations

The full potential of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" can only be realized through collaborations spanning multiple scientific disciplines. Synthetic chemists will be needed to create novel analogues, while analytical chemists develop methods for their detection and monitoring. Plant biologists and agronomists will be essential for evaluating their biological activity and potential applications in agriculture. Environmental scientists and microbiologists will be crucial for assessing their environmental fate and developing remediation strategies. This integrated approach will be key to advancing our understanding and potential utilization of this and related compounds.

Ix. Conclusion

Summary of Key Academic Contributions and Research Insights

Following a comprehensive review of available scientific literature, it appears that the specific chemical compound "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" has not been the subject of significant academic research. Searches of scholarly databases and chemical registries did not yield dedicated studies or detailed research findings specifically focused on this molecule. While research exists for structurally related compounds, such as those with two N-allyl groups (Dichlormid) or two N-propyl groups, the unique combination of one N-2-propenyl and one N-propyl substituent has not been extensively investigated. As a result, there is a lack of published data on its synthesis, properties, and potential applications.

Significance of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" in Academic Chemistry and Related Fields

Due to the absence of dedicated research, the significance of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" in academic chemistry and related fields is currently undefined. The academic impact of a compound is established through studies that elucidate its chemical behavior, reactivity, and utility. Without such foundational research, its role in synthetic chemistry, materials science, pharmacology, or agrochemistry remains speculative. The study of analogous N-substituted dichloroacetamides suggests that this class of compounds can exhibit interesting biological activities, but these findings cannot be directly extrapolated to the specific molecule .

Outlook for Continued Research and Development

The future for research and development of "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" is open and will depend on the initiative of researchers to synthesize and characterize this compound. Initial exploratory studies would be necessary to determine its fundamental physicochemical properties and to screen for any potential biological activity. Depending on these initial findings, further research could be pursued in areas where related N-substituted acetamides have shown promise. However, at present, there are no discernible trends or active research programs centered on this particular chemical entity. The path forward for "Acetamide, 2,2-dichloro-N-2-propenyl-N-propyl-" hinges on its potential to exhibit novel and useful properties that would warrant further scientific inquiry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.